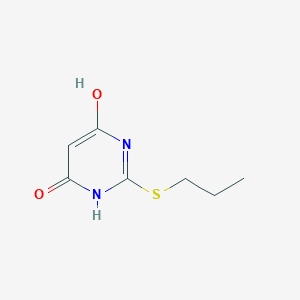

2-(Propylthio)pyrimidine-4,6-diol

Übersicht

Beschreibung

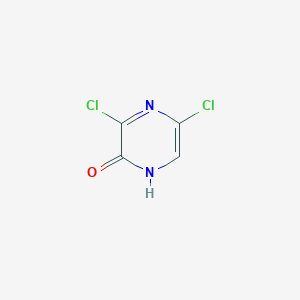

2-(Propylthio)pyrimidine-4,6-diol is a chemical compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 . It is used in the pharmaceutical industry as an intermediate in the production of certain drugs .

Synthesis Analysis

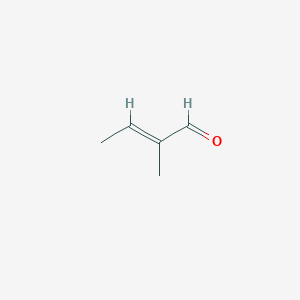

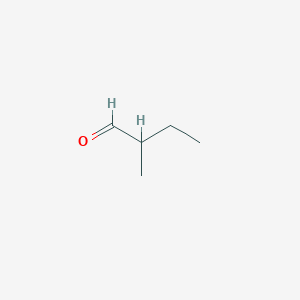

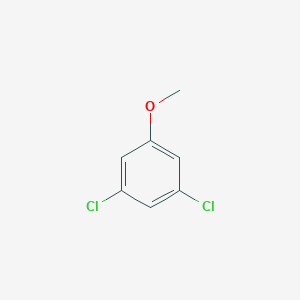

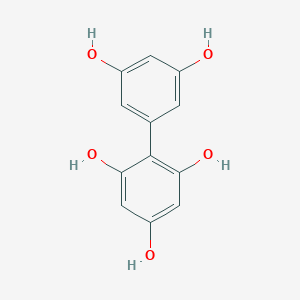

The synthesis of 2-(Propylthio)pyrimidine-4,6-diol involves several steps. One method involves the reaction of 5-nitrobenzotrifluoride with propylene oxide . Another method involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol, followed by the construction of a triazole compound by diazotization of the obtained intermediate with a green and safer reagent .Molecular Structure Analysis

The molecular structure of 2-(Propylthio)pyrimidine-4,6-diol consists of a pyrimidine ring substituted with a propylthio group at the 2-position and hydroxyl groups at the 4 and 6 positions .Wissenschaftliche Forschungsanwendungen

Application in Pharmaceutical Synthesis

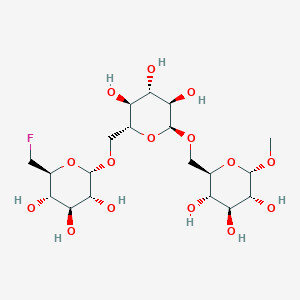

- Summary of the Application: “2-(Propylthio)pyrimidine-4,6-diol” is used as an intermediate in the synthesis of Ticagrelor , a well-known dual ADP receptor inhibitor used in the treatment of arterial thrombosis . It’s also used in Ticagrelor impurity profiling as per limits and threshold values specified by respective drug legislation, FDA, and pharmacopoeial guidelines during commercial production of Ticagrelor and its related formulations .

- Methods of Application or Experimental Procedures: The synthesis involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol, followed by the construction of a triazole compound by diazotization of the obtained intermediate with a green and safer reagent “Resin-NO 2” in water and acetonitrile mixture . The reaction was smooth and went to completion within 3–4 hours .

- . Each reaction stage was optimized independently to establish a scalable and plant-friendly process .

Application in ANDA Filing and Toxicity Study

- Summary of the Application: “2-(Propylthio)pyrimidine-4,6-diol” is used in the process of Abbreviated New Drug Application (ANDA) filing to the FDA . ANDA is a written request to the U.S. Food and Drug Administration (FDA) to manufacture and market a generic drug in the United States. It’s also used in the toxicity study of the respective drug formulation .

- Results or Outcomes: The results or outcomes of this application would be the successful filing of an ANDA with the FDA and the completion of a toxicity study for the respective drug formulation .

Application in Patent Processes

- Summary of the Application: “2-(Propylthio)pyrimidine-4,6-diol” is mentioned in patents related to the synthesis of Ticagrelor . The patents describe improved, commercially viable, and industrially advantageous processes for the preparation of a substantially pure Ticagrelor intermediate .

- Results or Outcomes: The results or outcomes of this application would be the successful filing and granting of a patent related to the synthesis of Ticagrelor .

Application in Safety Analysis

- Summary of the Application: “2-(Propylthio)pyrimidine-4,6-diol” is used in safety analysis during the manufacturing of active pharmaceutical ingredients and their intermediates . This involves understanding the heat of reaction, kinetics, decomposition pattern of product mixture, addition pattern of reagents and reactants, mischarging of reactants and catalysts, agitation problems, proper temperature control, etc .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this use case would depend on the specific requirements of the safety analysis. Typically, these would involve laboratory testing and data analysis to identify critical process parameters by assessing the hazardous factors associated with material, reaction and operation that bring safety to the product and personnel involved in the production .

- Results or Outcomes: The results or outcomes of this application would be the establishment of safe chemical processes for manufacturing of active pharmaceutical ingredients and their intermediates .

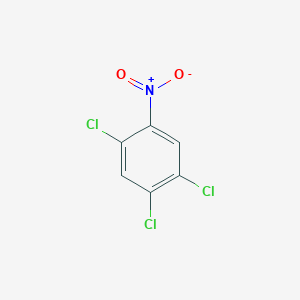

Application in Nitration Reaction

- Summary of the Application: “2-(Propylthio)pyrimidine-4,6-diol” is used in nitration reaction . This involves the introduction of a nitro group into an organic chemical compound .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this use case would depend on the specific requirements of the nitration reaction. Typically, these would involve laboratory testing and data analysis to demonstrate the efficiency and safety of the nitration reaction .

- Results or Outcomes: The results or outcomes of this application would be the successful completion of a nitration reaction with high efficiency and safety .

Safety And Hazards

The safety data sheet for 2-(Propylthio)pyrimidine-4,6-diol suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-hydroxy-2-propylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-2-3-12-7-8-5(10)4-6(11)9-7/h4H,2-3H2,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDANYQUROGPBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=CC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395534 | |

| Record name | 2-(Propylthio)pyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Propylthio)pyrimidine-4,6-diol | |

CAS RN |

145783-12-6 | |

| Record name | 2-(Propylthio)pyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

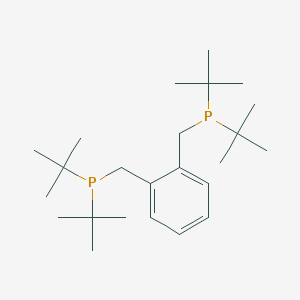

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene](/img/structure/B44131.png)

![(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B44135.png)